Albaspidin AA

Übersicht

Beschreibung

Albaspidin AA is a natural compound isolated from the rhizomes of the plant Dryopteris crassirhizoma Nakai. It is known for its strong antibacterial activity, particularly against the vegetative form of Paenibacillus larvae, a bacterium that affects honeybees . The compound has a molecular formula of C21H24O8 and a molecular weight of 404.41 g/mol .

Wissenschaftliche Forschungsanwendungen

Albaspidin AA has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard and synthetic precursor in chemical research.

Biology: Investigated for its antibacterial and nematocidal activities.

Medicine: Explored for its potential therapeutic effects against bacterial infections.

Industry: Utilized in the development of antibacterial agents and other industrial applications.

Wirkmechanismus

Target of Action

Albaspidin AA is a potent antibacterial agent that primarily targets the vegetative form of Paenibacillus larvae (P. larvae) . P. larvae is a bacterium that causes American Foulbrood, a lethal disease affecting honeybees worldwide .

Mode of Action

It has been suggested that this compound achieves its anti-mrsa effect through membrane damage . This is evidenced by the increased concentration of extracellular potassium ion after this compound treatment . Another possible mechanism is the overproduction of reactive oxygen species (ROS) induced cell death .

Biochemical Pathways

The observed alterations of several ros-related indicators, including nadph concentration, superoxide dismutase (sod) activity, ros content, and bacterial survival rate after this compound treatment, suggest that ros-mediated oxidative stress pathways may be involved .

Result of Action

This compound displays strong antibacterial activity, with a minimum inhibitory concentration (MIC) of 220 μM against P. larvae . The compound’s action results in significant antibacterial effects, potentially making it a valuable tool in combating bacterial infections.

Biochemische Analyse

Biochemical Properties

Albaspidin AA interacts with various biomolecules in biochemical reactions. It displays strong antibacterial activity against the vegetative form of Paenibacillus larvae

Cellular Effects

This compound exerts significant effects on various types of cells, primarily through its antibacterial activity. It influences cell function by inhibiting the growth of certain bacteria, such as Paenibacillus larvae

Molecular Mechanism

The molecular mechanism of this compound is primarily related to its antibacterial properties. It exerts its effects at the molecular level, likely through binding interactions with biomolecules present in bacteria, leading to their growth inhibition

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Albaspidin AA is typically extracted from the rhizomes of Dryopteris crassirhizoma Nakai. The extraction process involves the use of solvents such as pyridine, dimethyl sulfoxide, ethanol, methanol, and hot water . The compound is then purified using high-performance liquid chromatography (HPLC) with a mobile phase consisting of methanol, ethanol, and trifluoroacetic acid in a ratio of 80:20:0.01 .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, followed by purification using advanced chromatographic techniques. The process is optimized to ensure high yield and purity of the compound, which is essential for its use in various applications .

Analyse Chemischer Reaktionen

Types of Reactions: Albaspidin AA undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products:

Vergleich Mit ähnlichen Verbindungen

Albaspidin AA is compared with other similar compounds, such as:

Hyperforin: Another antibacterial compound with a different mechanism of action.

Uliginosin B: Exhibits strong antibacterial activity but differs in its chemical structure.

Uliginosin A: Similar antibacterial properties but with distinct molecular features.

7-Epiclusianone: Known for its antibacterial activity but with a unique chemical structure.

Drummondin E: Another antibacterial compound with different structural characteristics.

This compound stands out due to its unique combination of strong antibacterial activity and diverse mechanisms of action, making it a valuable compound for various scientific and industrial applications .

Biologische Aktivität

Albaspidin AA is a bioactive compound derived from natural sources, particularly known for its diverse biological activities, including antibacterial and potential nematocidal effects. This article delves into the biological activity of this compound, summarizing key research findings, presenting data tables, and highlighting case studies that illustrate its pharmacological potential.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 404.41 g/mol

- CAS Number : 3570-40-9

Antibacterial Activity

This compound exhibits significant antibacterial properties, particularly against Paenibacillus larvae, the causative agent of American foulbrood disease in honeybees. Its Minimum Inhibitory Concentration (MIC) ranges from 0.168 to 220 µM, indicating a strong inhibitory effect on the vegetative form of this pathogen .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µM) |

|---|---|

| Paenibacillus larvae | 0.168 - 220 |

Nematocidal Activity

In addition to its antibacterial properties, this compound shows potential nematocidal activity against L4 stage larvae in vitro. This aspect broadens its applicability in agricultural and veterinary medicine, where controlling parasitic nematodes is crucial .

The mechanism by which this compound exerts its biological effects has been explored through various studies. Molecular docking studies suggest that this compound interacts with specific enzymes and proteins involved in bacterial metabolism and nematode survival. These interactions are critical for its inhibitory effects .

Case Studies and Research Findings

-

Inhibition of β-glucuronidase :

A study evaluated the inhibitory activity of phloroglucinols, including this compound, on β-glucuronidase. The results indicated competitive inhibition with significant binding affinity to the enzyme's active site, suggesting a potential role in therapeutic applications targeting metabolic disorders . -

Anticancer Potential :

Research has indicated that derivatives of this compound may exhibit anticancer properties through mechanisms involving apoptosis induction and inhibition of cell proliferation. These findings warrant further investigation into its efficacy as an anticancer agent . -

Natural Product Applications :

As a natural product, this compound contributes to the exploration of herbal medicines and their derivatives in modern pharmacotherapy. Its diverse biological activities make it a candidate for developing new therapeutic agents against various diseases .

Eigenschaften

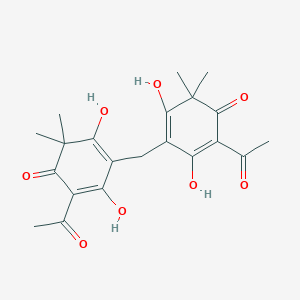

IUPAC Name |

2-acetyl-4-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O8/c1-8(22)12-14(24)10(16(26)20(3,4)18(12)28)7-11-15(25)13(9(2)23)19(29)21(5,6)17(11)27/h24-27H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCJMBQBESJUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.